3,5-Diacetylbenzaldehyde

Description

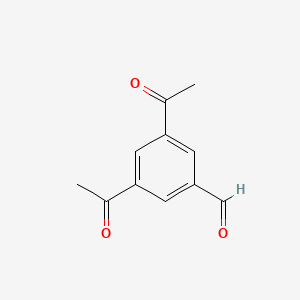

3,5-Diacetylbenzaldehyde is a benzaldehyde derivative featuring acetyl (-COCH₃) substituents at the 3- and 5-positions of the aromatic ring. The acetyl groups impart distinct electronic and steric properties to the molecule, influencing its reactivity, solubility, and coordination chemistry. Key applications of such derivatives include their use in synthesizing coordination complexes, pharmaceutical intermediates, and bioactive molecules .

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

3,5-diacetylbenzaldehyde |

InChI |

InChI=1S/C11H10O3/c1-7(13)10-3-9(6-12)4-11(5-10)8(2)14/h3-6H,1-2H3 |

InChI Key |

PHYXWQSMWOGXER-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)C=O)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Diacetylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diacetylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products:

Oxidation: The major products are carboxylic acids.

Reduction: The major products are alcohols.

Substitution: The major products depend on the substituents introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: 3,5-Diacetylbenzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural properties make it a useful probe in biochemical assays.

Medicine: While not a common pharmaceutical agent, derivatives of this compound may have potential therapeutic applications. Research into its biological activity could lead to the development of new drugs.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, fragrances, and polymers. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3,5-Diacetylbenzaldehyde depends on the specific reactions it undergoes. In general, its reactivity is influenced by the electron-withdrawing effects of the acetyl groups, which activate the benzene ring towards electrophilic substitution. The molecular targets and pathways involved in its reactions are determined by the nature of the reagents and conditions used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Properties

Substituent effects play a critical role in defining the physical and chemical properties of benzaldehyde derivatives. Below is a comparative overview:

| Compound | Substituents | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Electronic Effects |

|---|---|---|---|---|---|

| 3,5-Diacetylbenzaldehyde | 3,5-acetyl | C₁₁H₁₀O₃ | 190.19 | Not reported | Electron-withdrawing (-I, -M) |

| 3,5-Dibromo-salicylaldehyde | 3,5-Br; 2-OH | C₇H₄Br₂O₂ | 307.91 | Not reported | Strong electron-withdrawing (-I) |

| 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde) | 3,5-OCH₃; 4-OH | C₉H₁₀O₄ | 182.17 | ~125–130 | Electron-donating (+M for OCH₃, -I for OH) |

| 3,5-Dimethoxybenzaldehyde | 3,5-OCH₃ | C₉H₁₀O₃ | 166.17 | 44–48 | Electron-donating (+M) |

| 3,5-Dimethylbenzaldehyde | 3,5-CH₃ | C₉H₁₀O | 134.18 | Not reported | Electron-donating (+I) |

Key Observations :

- Electron-donating groups (e.g., methoxy, methyl) enhance the aldehyde's electrophilicity, favoring condensation reactions .

Metal Complex Formation

- 3,5-Dibromo-salicylaldehyde forms stable nickel(II) complexes with phenanthroline co-ligands, exhibiting strong DNA and serum albumin binding due to the bromo groups' electron-withdrawing effects and steric bulk .

- This compound : The acetyl groups likely enhance metal coordination through carbonyl oxygen atoms, though steric hindrance may limit binding efficiency compared to smaller substituents like methoxy.

Solubility and Industrial Use

- 3,5-Dimethoxybenzaldehyde is soluble in polar organic solvents (e.g., ethanol, DMF) due to its methoxy groups, making it suitable for pharmaceutical synthesis .

- This compound is expected to exhibit lower solubility in non-polar solvents but higher thermal stability, favoring applications in high-temperature reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.